6-chloro-1H-pyrimidin-4-one

Suzuki coupling heterocyclic chemistry cross-coupling reactivity

6-Chloro-1H-pyrimidin-4-one (CAS 4765-77-9, MF: C₄H₃ClN₂O, MW: 130.53 g/mol), also cataloged as 4-chloro-6-hydroxypyrimidine or 6-chloropyrimidin-4(3H)-one, is the prototypical monochlorinated 4(1H)-pyrimidinone building block. It carries a single chlorine at the 6-position on the electron-deficient pyrimidinone ring, presenting both a site for nucleophilic aromatic substitution and an oxo functionality that enables N- or O-alkylation.

Molecular Formula C4H3ClN2O
Molecular Weight 130.53 g/mol
Cat. No. B7722896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-pyrimidin-4-one
Molecular FormulaC4H3ClN2O
Molecular Weight130.53 g/mol
Structural Identifiers
SMILESC1=C(NC=NC1=O)Cl
InChIInChI=1S/C4H3ClN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8)
InChIKeyAXFABVAPHSWFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-pyrimidin-4-one (CAS 4765-77-9): Core Baseline Specifications for Sourcing the Preferred Halogenated Pyrimidinone Scaffold


6-Chloro-1H-pyrimidin-4-one (CAS 4765-77-9, MF: C₄H₃ClN₂O, MW: 130.53 g/mol), also cataloged as 4-chloro-6-hydroxypyrimidine or 6-chloropyrimidin-4(3H)-one, is the prototypical monochlorinated 4(1H)-pyrimidinone building block . It carries a single chlorine at the 6-position on the electron-deficient pyrimidinone ring, presenting both a site for nucleophilic aromatic substitution and an oxo functionality that enables N- or O-alkylation [1]. Commercial grades from major suppliers typically specify purity at ≥97% (Thermo Scientific) or >98.0% (TCI, by GC and titration) with a melting point of 192–198 °C .

Why Generic 4(1H)-Pyrimidinone Analogs Cannot Simply Substitute for 6-Chloro-1H-pyrimidin-4-one in Regioselective Syntheses


In-class substitution is not straightforward because the chlorine atom at the 6-position dictates both the electronic character and the regiochemical outcome of subsequent transformations. Chlorine functions simultaneously as a leaving group for cross-coupling and nucleophilic displacement, and as an inductively electron-withdrawing substituent that deactivates the ring toward electrophilic attack—subtly altering solubility and chromatographic behavior relative to the 2-chloro, 5-chloro, or unsubstituted analogs [1]. In arylations, chloropyrimidine substrates are explicitly preferred over iodo-, bromo-, or fluoropyrimidine congeners owing to a more favorable balance of reactivity and selectivity in Suzuki coupling [2]. Empirically, the 6-chloro derivative also shows differential ring-cleavage susceptibility under alkaline conditions compared to 2-chloro or 4-chloro positional isomers, which directly impacts process robustness [3].

Quantitative Differentiation Guide: 6-Chloro-1H-pyrimidin-4-one Versus Its Closest Structural Analogs


Suzuki Coupling Reactivity: Chloropyrimidines Outperform Bromo-, Iodo-, and Fluoropyrimidines in Cross-Coupling Efficiency

In palladium-catalyzed Suzuki coupling, chloropyrimidine substrates are explicitly preferred over the corresponding bromo-, iodo-, and fluoropyrimidines [1]. While iodo- and bromopyrimidines suffer from undesired side reactions and fluoropyrimidines exhibit insufficient reactivity, chloropyrimidines achieve the optimal balance of oxidative addition kinetics and product stability, delivering cleaner reaction profiles and higher isolated yields [1].

Suzuki coupling heterocyclic chemistry cross-coupling reactivity halogen preference

Aqueous Solubility at pH 7: Contrasting Experimental and Predicted Values for Formulation and Process Design

In silico ADMET prediction using ADMET lab 2.0 estimates the aqueous solubility of 6-chloro-1H-pyrimidin-4-one at pH 7 to be 1.75 μg/mL, with a predicted LogP of 4.82 [1]. This solubility profile is consistent with the mono-chlorinated, neutral pyrimidinone core and serves as a reference point for compound ranking in early-stage drug discovery. Experimental determinations of solubility and distribution coefficients remain scarce for the parent scaffold, and procurement decisions should be informed by the recognition that predicted values may deviate from measured behavior under specific formulation conditions [1].

solubility ADME formulation lead optimization

Melting Point and Purity Specifications: Quantitative Benchmarks for Sourcing 6-Chloro-1H-pyrimidin-4-one at Research Grade

Commercial suppliers provide clearly delineated purity and melting point specifications for 6-chloro-1H-pyrimidin-4-one. TCI specifies purity >98.0% by GC and neutralization titration with a melting point of 192.0–198.0 °C (reference mp: 195 °C) . Thermo Scientific offers the compound at 97% assay purity . These vendor-grade quality benchmarks provide direct quantitative criteria for supplier qualification and batch acceptance in procurement workflows.

melting point purity specification vendor comparison quality control

Regioselective Reactivity: 6-Position Chlorine Enables Differential Nucleophilic Substitution Versus 2- and 4-Chloropyrimidine Isomers

The reactivity of the chlorine substituent in 6-chloro-1H-pyrimidin-4-one is position-dependent. MNDO semi-empirical molecular orbital calculations comparing 2-, 4-, and 6-chloropyrimidines reveal distinct differences in electron density distribution at the carbon bearing chlorine, which translate into differential rates of nucleophilic aromatic substitution [1]. The computed charges and frontier orbital energies quantitatively differentiate the 6-chloro isomer from the 2-chloro isomer, providing a computational basis for selecting the correct positional isomer for SNAr-based synthetic routes [1].

nucleophilic aromatic substitution regioselectivity reactivity comparison chloropyrimidine

Optimal Application Scenarios for 6-Chloro-1H-pyrimidin-4-one Based on Verified Differentiation Evidence


Preferred Halogenated Building Block for Suzuki Cross-Coupling in Medicinal Chemistry Campaigns

When a pyrimidinone scaffold must be elaborated via palladium-catalyzed cross-coupling, 6-chloro-1H-pyrimidin-4-one is the rational halogen choice. The well-established preference for chloropyrimidine substrates over bromo-, iodo-, and fluoropyrimidine analogs in Suzuki coupling [1] means that procurement of the 6-chloro derivative positions the synthesis for higher coupling yields and cleaner crude product profiles compared to routes starting from alternative halogenated pyrimidinones. This is particularly relevant for teams synthesizing focused libraries of 6-aryl/heteroaryl pyrimidinones for kinase or antiviral screening.

Regioselective SNAr-Based Diversification of the Pyrimidinone Core in Parallel Synthesis

For synthetic sequences that rely on nucleophilic aromatic substitution (SNAr) at the 6-position to install amine, alkoxide, or thiol nucleophiles, 6-chloro-1H-pyrimidin-4-one is the correct positional isomer to procure. MNDO computational studies confirm that the 6-chloro isomer exhibits a distinct electron-density profile versus the 2- and 4-chloro isomers, translating into predictable and differential SNAr reactivity [1]. Procuring the wrong positional isomer can lead to significantly altered reaction kinetics and product distributions.

High-Purity Starting Material for Crystallography and Biophysical Assays Requiring Minimal Impurity Interference

When assay sensitivity demands minimal background interference—such as in protein crystallography, ITC, or SPR-based fragment screening—the TCI grade (>98.0% by GC/T, mp 192.0–198.0 °C) provides a ≥1% purity advantage over the Thermo Scientific 97% grade [1][2]. The dual-method purity certification (GC plus neutralization titration) offered by TCI adds an independent verification layer that is valuable for GLP-adjacent or publication-quality work, directly informing the 'which vendor' procurement decision.

Early-Stage ADME Triaging Using Predicted Solubility Benchmarks for Lead Optimization

The predicted aqueous solubility of 1.75 μg/mL and LogP of 4.82 at pH 7 [1] establish a baseline for triaging 6-substituted pyrimidinone-containing leads in early drug discovery. Teams comparing the 6-chloro congener with 6-methyl, 6-fluoro, or unsubstituted analogs can use these in silico benchmarks to prioritize compounds with more favorable predicted solubility profiles before committing to synthesis and experimental solubility determination.

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